AH 6809
Overview
Description
Mechanism of Action
Target of Action
AH 6809 primarily targets the EP and DP receptors . These receptors are part of the prostaglandin receptor family, which plays a crucial role in mediating the effects of prostaglandins, a group of physiologically active lipid compounds. This compound has nearly equal affinity for the cloned human EP1, EP2, EP3-III, and DP receptors .
Mode of Action
As an antagonist of EP and DP receptors, this compound inhibits the action of prostaglandins by binding to these receptors and preventing their activation . This blockade can result in changes in cellular functions that are normally regulated by prostaglandins.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin signaling pathway . By antagonizing the EP and DP receptors, this compound can inhibit the production of cyclic AMP (cAMP) and interleukin-1β (IL-1β) induced by prostaglandin E2 (PGE2) and Tityus serrulatus venom (TsV) . This can lead to downstream effects such as the modulation of inflammatory responses.
Pharmacokinetics
It is known that this compound is soluble in dmso , which could potentially influence its bioavailability and distribution in the body.
Result of Action
The antagonistic action of this compound on EP and DP receptors can lead to a variety of molecular and cellular effects. For instance, this compound has been shown to inhibit the production of IL-1β and cAMP in macrophages . Additionally, it can antagonize the anti-aggregatory activity of prostaglandin D2 (PGD2) in whole blood .
Biochemical Analysis
Biochemical Properties
AH 6809 interacts with the EP1 and EP2 prostanoid receptors, which are part of the prostaglandin E2 (PGE2) receptor family . The Ki values for these interactions are 333 and 350 nM, respectively . These interactions can influence various biochemical reactions within the cell, particularly those related to lipid metabolism .
Cellular Effects
In cellular contexts, this compound has been shown to influence various processes. For instance, it can inhibit the accumulation of cAMP in COS cells transfected with the human EP2 receptor . In another study, this compound was found to inhibit the anti-aggregatory activity of PGD2 in whole human platelets .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the EP1 and EP2 prostanoid receptors, leading to the inhibition of these receptors . This can result in changes in gene expression, enzyme activity, and cellular signaling pathways .
Metabolic Pathways
This compound is involved in lipid metabolism due to its interaction with the EP1 and EP2 prostanoid receptors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AH 6809 involves several steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require careful control of temperature and reaction time to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The final product is purified using techniques such as crystallization and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
AH 6809 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in this compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of organic solvents .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
AH 6809 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the reactivity and properties of prostaglandin receptors.
Biology: Employed in experiments to investigate the role of prostaglandins in cellular signaling and inflammation.
Medicine: Utilized in preclinical studies to explore potential therapeutic targets for diseases involving prostaglandin pathways.
Industry: Applied in the development of new drugs and therapeutic agents targeting prostaglandin receptors .
Comparison with Similar Compounds
Similar Compounds
SC-19220: Another prostaglandin receptor antagonist with similar activity but different potency and selectivity.
BAY-u3405: A compound that also targets prostaglandin receptors but with a distinct chemical structure and mechanism of action
Uniqueness of AH 6809
This compound is unique due to its specific antagonistic activity against multiple prostaglandin receptors (EP1, EP2, and DP), making it a valuable tool for studying the complex roles of prostaglandins in various biological processes. Its ability to selectively inhibit these receptors without affecting others provides researchers with a precise means of dissecting prostaglandin signaling pathways .
Properties
IUPAC Name |
9-oxo-6-propan-2-yloxyxanthene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-9(2)21-11-4-5-12-15(8-11)22-14-6-3-10(17(19)20)7-13(14)16(12)18/h3-9H,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFFXPQJLZFABJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)C(=O)C3=C(O2)C=CC(=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187106 | |
Record name | 6-Isopropoxy-9-oxoxanthene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80187106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33458-93-4 | |
Record name | 6-Isopropoxy-9-oxoxanthene-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033458934 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Isopropoxy-9-oxoxanthene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80187106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: AH 6809 is widely recognized as an antagonist of prostaglandin E2 (PGE2) receptors. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] While it demonstrates affinity for EP1, EP2, and DP receptors, its selectivity for specific subtypes varies across different studies and tissues.
ANone: By antagonizing PGE2 receptors, this compound can inhibit various downstream effects of PGE2, including:
- Suppression of sleep: In rat models, this compound infusion into the third ventricle increased slow-wave sleep and paradoxical sleep, suggesting it counteracts the wakefulness-promoting effects of endogenous PGE2. []
- Reduction of tracheal smooth muscle contraction: this compound attenuated both spontaneous tone and PGE2-elicited contraction in guinea pig trachealis, indicating involvement of EP1 receptors in these processes. []
- Alteration of cytokine release: In human airway smooth muscle cells, this compound antagonized the inhibitory effect of 8-iso-PGE1 and 8-iso-PGE2 on GM-CSF output, suggesting an interaction with EP2 receptors. []
- Inhibition of cell proliferation: this compound dose-dependently reduced serum-induced 3T6 fibroblast proliferation and caused an increase in the G0/G1 cell cycle population, suggesting EP1 receptor involvement in cell cycle progression. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.